molecular formula C7H10O4 B1346019 Methyl 2-acetylacetoacetate CAS No. 4619-66-3

Methyl 2-acetylacetoacetate

Cat. No.: B1346019
CAS No.: 4619-66-3
M. Wt: 158.15 g/mol
InChI Key: UHCPCQYUMVLUKU-UHFFFAOYSA-N
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Description

Its structure can be represented as CH₃CO-C(COOCH₃)-CO-CH₃, with a molecular formula of C₇H₁₀O₄ and a molecular weight of 158.15 g/mol. This compound is notable for its role as a versatile intermediate in organic synthesis, particularly in the preparation of lactam derivatives via reactions with alkyl or aryl isocyanides . Its reactivity stems from the presence of two ketone groups and an ester moiety, enabling participation in cyclization and condensation reactions.

Biological Activity

Methyl 2-acetylacetoacetate (MAAA) is a versatile compound recognized for its significant biological activities and applications in medicinal chemistry. This article provides an in-depth analysis of its biological properties, synthesis methods, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of both acetyl and acetoacetate functional groups, contributing to its reactivity and biological activity. Its molecular formula is C6H10O4C_6H_{10}O_4, and it has a molecular weight of 174.15 g/mol.

Biological Activities

MAAA exhibits a range of biological activities, including:

  • Antioxidant Activity : Research indicates that MAAA possesses notable antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in neuroprotection, as oxidative stress is a significant factor in neurodegenerative diseases .
  • Antimicrobial Properties : MAAA has shown effectiveness against various microbial strains, suggesting potential applications in treating infections .
  • Enzyme Inhibition : Studies have demonstrated that MAAA can inhibit certain enzymes involved in metabolic pathways. For instance, it has been noted for its inhibitory effects on aldose reductase, which is linked to diabetic complications .
  • Anti-inflammatory Effects : MAAA may modulate inflammatory pathways, making it a candidate for further investigation in anti-inflammatory therapies .

Synthesis Methods

MAAA can be synthesized through several methods, with one common approach involving the reaction of acetylacetone with methyl iodide under basic conditions. This method allows for the efficient formation of the ester with high yields.

Case Study 1: Antioxidant and Neuroprotective Effects

A study evaluated the neuroprotective effects of MAAA against hydrogen peroxide-induced oxidative damage in neuronal cells. The results indicated that MAAA significantly reduced cell death and oxidative stress markers, supporting its potential as a neuroprotective agent .

Case Study 2: Antimicrobial Activity

In another investigation, MAAA was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study 3: Enzyme Inhibition

Research focused on the inhibition of aldose reductase by MAAA demonstrated that it effectively reduced enzyme activity at low concentrations. This finding suggests its potential use in managing diabetic complications associated with elevated aldose reductase activity .

Comparative Analysis of Biological Activities

Activity Description Reference
AntioxidantProtects against oxidative stress in neuronal cells
AntimicrobialEffective against various bacterial strains
Enzyme InhibitionInhibits aldose reductase, reducing diabetic complications
Anti-inflammatoryModulates inflammatory pathways

Q & A

Q. What are the key considerations for optimizing the synthesis of Methyl 2-acetylacetoacetate in laboratory settings?

Basic Research Focus

  • Methodological Answer :
    this compound can be synthesized via Claisen condensation or esterification of acetylacetone derivatives. Key factors include:
    • Catalyst Selection : Use of acid catalysts (e.g., H₂SO₄) for esterification or base catalysts (e.g., NaOEt) for condensation reactions. Monitor reaction progress via TLC or HPLC to avoid over-acylation .
    • Temperature Control : Maintain temperatures between 60–80°C to balance reaction rate and byproduct formation. Excessively high temperatures may degrade sensitive ester groups .
    • Purification : Employ fractional distillation or column chromatography to isolate the product, ensuring >95% purity (validated by GC-MS or NMR) .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Advanced Research Focus

  • Methodological Answer :
    Discrepancies in NMR or IR data often arise from tautomerism or solvent effects. To address this:
    • Tautomeric Analysis : Use deuterated solvents (e.g., DMSO-d₆) to stabilize specific tautomers. Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) .
    • Cross-Validation : Combine multiple techniques (e.g., ¹³C NMR, DEPT-135) to confirm carbonyl and methyl group assignments. For IR, compare O-H stretches (2500–3500 cm⁻¹) to rule out enol contamination .
    • Data Repositories : Cross-reference with databases like PubChem or Reaxys to verify atypical peaks against published spectra .

Q. What experimental strategies are effective for studying the reactivity of this compound in nucleophilic substitutions?

Advanced Research Focus

  • Methodological Answer :
    The β-ketoester moiety in this compound is highly reactive. To probe its nucleophilic substitution behavior:
    • Kinetic Studies : Use stopped-flow techniques to monitor enolate formation rates under varying pH conditions (pH 8–12). Quench reactions with acetic anhydride to trap intermediates .
    • Electrophile Screening : Test reactions with alkyl halides (e.g., methyl iodide) or aryl diazonium salts. Characterize products via LC-MS and X-ray crystallography to confirm regioselectivity .
    • Computational Modeling : Apply molecular docking or MD simulations to predict steric and electronic effects on reaction pathways .

Q. How can researchers validate the purity of this compound for use in pharmaceutical intermediates?

Basic Research Focus

  • Methodological Answer :
    Purity validation requires a multi-technique approach:
    • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to detect impurities ≤0.1%. Compare retention times with certified reference standards .
    • Spectroscopy : ¹H NMR should show singlet peaks for methyl groups (δ 2.2–2.5 ppm) and absence of broad enolic-OH signals (δ 10–12 ppm) .
    • Thermal Analysis : Perform DSC to confirm melting point consistency (±2°C deviation indicates impurities) .

Q. What safety protocols are critical when handling this compound in high-throughput experiments?

Basic Research Focus

  • Methodological Answer :
    • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions releasing volatile byproducts (e.g., methanol) .
    • Spill Management : Neutralize spills with sodium bicarbonate, followed by absorption with vermiculite. Dispose via hazardous waste protocols .
    • Exposure Monitoring : Regularly test air quality for ester vapor concentrations (OSHA PEL: 100 ppm). Install emergency showers and eyewash stations .

Q. What advanced applications does this compound have in asymmetric catalysis?

Advanced Research Focus

  • Methodological Answer :
    Its chiral β-ketoester structure enables roles in:
    • Ligand Design : Coordinate with transition metals (e.g., Ru, Pd) to catalyze asymmetric hydrogenations. Optimize enantiomeric excess (ee) via chiral HPLC .
    • Organocatalysis : Act as a hydrogen-bond donor in proline-mediated aldol reactions. Monitor reaction stereochemistry using polarimetry or CD spectroscopy .
    • Mechanistic Probes : Use isotopically labeled analogs (e.g., ¹³C-methyl) to track catalytic cycles via in situ NMR .

Q. How should researchers address discrepancies between computational and experimental data for this compound’s tautomeric equilibrium?

Advanced Research Focus

  • Methodological Answer :
    • Solvent Modeling : Adjust computational parameters (e.g., COSMO-RS) to account for solvent polarity effects on keto-enol ratios .
    • Experimental Calibration : Use UV-Vis spectroscopy (λmax 270–300 nm) to quantify tautomer populations in different solvents. Compare with DFT-predicted energy barriers .
    • Machine Learning : Train models on Reaxys datasets to predict tautomer stability under novel conditions (e.g., ionic liquids) .

Comparison with Similar Compounds

The following table and analysis compare Methyl 2-acetylacetoacetate with structurally analogous β-keto esters, focusing on physicochemical properties, reactivity, and applications:

Compound Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) Physical State Key Applications/Reactivity
This compound C₇H₁₀O₄ 158.15 Not reported Not reported Likely liquid Synthesis of lactam derivatives ; precursor for heterocyclic compounds.
Ethyl 2-acetylacetoacetate C₈H₁₂O₄ 172.18 36 @ 0.1 Torr 1.1045 @ 20°C Neat oil Similar reactivity as methyl ester but with slower reaction kinetics due to bulkier ethyl group.
Methyl 2-phenylacetoacetate C₁₁H₁₂O₃ 192.21 Not reported Not reported Crystalline solid Precursor in amphetamine synthesis; stored at -20°C for stability .
Ethyl 2-methylacetoacetate C₇H₁₂O₃ 144.17 187 (estimated) Not reported Solid or liquid Used in flavor/fragrance industries; exhibits enantiomeric forms (R/S) .
Methyl acetoacetate C₅H₈O₃ 116.12 169–171 1.076–1.080 Liquid Pharmaceutical intermediate (e.g., antimalarials); undergoes Claisen condensations .

Key Comparisons:

Structural Variations and Reactivity :

  • Substituent Effects : this compound’s additional acetyl group enhances its electrophilicity compared to simpler β-keto esters like methyl acetoacetate, enabling more complex cyclization pathways . In contrast, Ethyl 2-phenylacetoacetate’s phenyl group increases hydrophobicity, making it suitable for lipophilic drug precursors .
  • Steric and Electronic Factors : Ethyl esters (e.g., Ethyl 2-acetylacetoacetate) generally exhibit slower reaction kinetics than methyl esters due to steric hindrance from the ethyl group .

Physical Properties :

  • Ethyl 2-acetylacetoacetate has a lower boiling point (36°C at 0.1 Torr) compared to methyl acetoacetate (169–171°C), reflecting differences in molecular weight and vapor pressure .
  • Methyl 2-phenylacetoacetate’s crystalline solid state contrasts with the liquid/oil states of acetyl-substituted analogs, impacting handling and storage requirements .

Material Science: Ethyl 2-methylacetoacetate’s enantiomeric purity is exploited in asymmetric synthesis for chiral materials .

Research Findings and Data

  • Synthetic Utility : this compound’s one-pot reactions with isocyanides yield >80% lactam derivatives, demonstrating superior efficiency over ethyl analogs in certain conditions .
  • Stability : Methyl 2-phenylacetoacetate remains stable for ≥5 years at -20°C, whereas simpler β-keto esters like methyl acetoacetate require refrigeration but shorter storage periods .
  • Safety : Methyl esters generally exhibit lower volatility and flammability compared to ethyl analogs, though all require precautions against inhalation and skin contact .

Properties

IUPAC Name

methyl 2-acetyl-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-4(8)6(5(2)9)7(10)11-3/h6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCPCQYUMVLUKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80196753
Record name Methyl 2-acetylacetoacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4619-66-3
Record name Methyl 2-acetyl-3-oxobutanoate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-acetylacetoacetate
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Record name Methyl 2-acetylacetoacetate
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Record name Methyl 2-acetylacetoacetate
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Record name METHYL 2-ACETYLACETOACETATE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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